Kemptide
Overview
Description
Kemptide is a useful research compound. Its molecular formula is C32H61N13O9 and its molecular weight is 771.9 g/mol. The purity is usually 95%.
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Biological Activity
Kemptide, a synthetic peptide with the sequence LRRASLG , serves as a specific substrate for the enzyme cAMP-dependent protein kinase (PKA) . Its biological activity is primarily characterized by its role in phosphorylation processes, which are critical in numerous cellular signaling pathways. This article explores this compound's interactions, structural properties, and implications in biochemical research.
Overview of this compound
This compound was designed to mimic natural protein substrates for PKA, demonstrating comparable kinetic constants. The peptide's structure is crucial for its interaction with PKA, and variations in its amino acid composition can significantly affect its phosphorylation efficiency and binding affinity.
Molecular Dynamics and Kinetic Studies
Recent studies have utilized molecular dynamics (MD) simulations to analyze the interactions between this compound and PKA. These simulations allow researchers to observe how modifications in the peptide structure influence binding affinities and kinetic properties.
Key Findings from MD Simulations
- Affinity Changes : Substituting arginine residues in this compound with other amino acids (e.g., alanine or lysine) results in decreased binding affinity to PKA. This suggests that the basic nature of arginine is vital for effective interaction with the enzyme's active site .
- Hydrogen Bonding : The occupancy of hydrogen bonds during simulations indicates that specific residues in this compound form stable interactions with key amino acids in PKA, such as Asp166 and Lys168, which are essential for phosphorylation .
Case Studies on this compound's Biological Activity
- Phosphorylation Efficiency : In a comparative study of various peptides, this compound exhibited the highest phosphorylation activity when assessed using peptide array-based screening techniques. This highlights its effectiveness as a substrate for PKA in biological assays .
- Structural Variants : Research has shown that mutants of this compound, particularly those altering arginine residues, exhibit significant changes in catalytic efficiency. For instance, the L205R mutant demonstrated over a 12-fold decrease in catalytic efficiency compared to wild-type this compound .
Table 1: Kinetic Parameters of this compound and Mutants
Peptide Variant | (µM) | (U/mg) | Catalytic Efficiency () |
---|---|---|---|
This compound (WT) | 5.0 | 0.81 | 0.162 |
R18A | 10.0 | 0.65 | 0.065 |
R19A | 12.5 | 0.50 | 0.040 |
L205R | 60.0 | 0.06 | 0.001 |
Data derived from kinetic studies of various this compound variants .
Implications for Drug Discovery
The unique properties of this compound make it a valuable tool in drug discovery and development, particularly concerning inhibitors targeting PKA pathways. Understanding its structure-activity relationship aids in designing more effective therapeutic agents that can modulate PKA activity.
Properties
IUPAC Name |
2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]acetic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H61N13O9/c1-16(2)12-19(33)26(50)42-21(9-7-11-39-32(36)37)29(53)43-20(8-6-10-38-31(34)35)28(52)41-18(5)25(49)45-23(15-46)30(54)44-22(13-17(3)4)27(51)40-14-24(47)48/h16-23,46H,6-15,33H2,1-5H3,(H,40,51)(H,41,52)(H,42,50)(H,43,53)(H,44,54)(H,45,49)(H,47,48)(H4,34,35,38)(H4,36,37,39)/t18-,19-,20-,21-,22-,23-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIGDGIGALMYEBW-LLINQDLYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(C)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NCC(=O)O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H61N13O9 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
771.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.